REACTION_CXSMILES
|
[Si:1]([CH:8](O)CO)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])C.CC1C=CC=[C:15]([CH3:19])N=1.[F:20][C:21]([F:34])([F:33])[S:22]([O:25]S(C(F)(F)F)(=O)=O)(=[O:24])=[O:23].[O-:35]S(C(F)(F)F)(=O)=O>ClCCl>[O:25]([CH2:15][CH2:19][O:35][Si:1]([C:4]([CH3:5])([CH3:6])[CH3:7])([CH3:3])[CH3:8])[S:22]([C:21]([F:34])([F:33])[F:20])(=[O:24])=[O:23]
|
Name
|
2-(tert-butyldimethylsilyl)-ethylene glycol
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)C(CO)O
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)CCO[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |